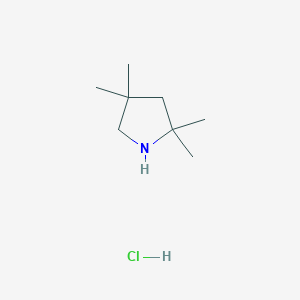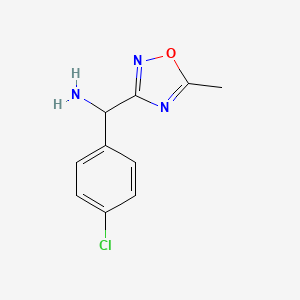![molecular formula C9H18ClN3S2 B12108910 2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[2-[(ジメチルアミノ)メチル]-1,3-チアゾール-4-イル]メチルスルファニル]エタンアミン;塩酸塩は、さまざまな科学分野で重要な用途を持つ複雑な有機化合物です。この化合物は、硫黄原子と窒素原子を含む五員環であるチアゾール環が特徴です。
準備方法
合成経路と反応条件
2-[[2-[(ジメチルアミノ)メチル]-1,3-チアゾール-4-イル]メチルスルファニル]エタンアミン;塩酸塩の合成は、通常、複数のステップで構成されます。
チアゾール環の形成: 最初のステップは、通常、適切な前駆体の環化によってチアゾール環を形成することを含みます。これは、酸性条件下でα-ハロケトンとチオ尿素を反応させることによって達成できます。
ジメチルアミノ基の導入: ジメチルアミノ基は、求核置換反応によって導入されます。この反応では、適切なジメチルアミン誘導体がチアゾール中間体と反応します。
エタンアミン部分の付加: 最後のステップは、求核置換反応によってエタンアミン部分を付加することを含みます。この反応では、通常、適切なアルキル化剤を使用します。
工業生産方法
この化合物の工業生産は、同様の合成経路を含む場合がありますが、大規模生産用に最適化されます。これには、高収率と高純度を確保するために、連続フロー反応器、高圧反応器、および自動合成プラットフォームの使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環の硫黄原子で酸化反応を起こす可能性があり、スルホキシドまたはスルホンを形成します。
還元: 還元反応は、チアゾール環またはジメチルアミノ基を標的にすることができ、チアゾリジン誘導体の形成につながる可能性があります。
置換: この化合物は、特にチアゾール環の硫黄原子に隣接する位置で、求核置換反応を起こしやすいです。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: ハロアルカン、アミン。
主な生成物
酸化: スルホキシド、スルホン。
還元: チアゾリジン誘導体。
置換: さまざまな置換チアゾール誘導体。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その反応性により、有機合成における貴重な中間体となっています。
生物学
生物学的研究では、この化合物は、生物学的巨大分子との潜在的な相互作用について研究されています。その構造により、タンパク質や核酸と相互作用することができるため、生化学研究における有用なツールとなっています。
医学
この化合物は、特に新規薬剤の設計において、医薬品化学に潜在的な用途があります。生物学的標的に結合する能力により、薬物開発の候補となっています。
産業
産業部門では、この化合物は、特殊化学品の合成や医薬品製造の中間体として使用されます。
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. Its structure allows it to interact with proteins and nucleic acids, making it a useful tool in biochemical studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
2-[[2-[(ジメチルアミノ)メチル]-1,3-チアゾール-4-イル]メチルスルファニル]エタンアミン;塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。チアゾール環とジメチルアミノ基により、酵素や受容体に結合することができ、その活性を阻害または調節する可能性があります。この相互作用は、さまざまな生化学経路に影響を与え、観察される効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-アミノチアゾール: 同様の反応性を示す、より単純なチアゾール誘導体。
4-メチルチアゾール: 4位にメチル基を持つ、別のチアゾール誘導体。
ジメチルアミノチアゾール: ジメチルアミノ基を持つチアゾール誘導体。
独自性
2-[[2-[(ジメチルアミノ)メチル]-1,3-チアゾール-4-イル]メチルスルファニル]エタンアミン;塩酸塩の独自性は、官能基の組み合わせにあります。これらの官能基は、独特の反応性プロファイルをもたらします。これにより、特に合成化学や薬物開発において、このような独特の反応性を特定の用途に利用できるため、非常に価値のあるものとなっています。
特性
分子式 |
C9H18ClN3S2 |
|---|---|
分子量 |
267.8 g/mol |
IUPAC名 |
2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3S2.ClH/c1-12(2)5-9-11-8(7-14-9)6-13-4-3-10;/h7H,3-6,10H2,1-2H3;1H |
InChIキー |
PRWVMUWKMWNBEE-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC(=CS1)CSCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)

![N-methyl-N-(2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl)acetamide](/img/structure/B12108840.png)




![2-Propen-1-amine, 3-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12108875.png)


![Benzoic acid, 2-[[(3-bromophenoxy)acetyl]amino]-](/img/structure/B12108897.png)

![[3-(2,3-Dichloro-phenyl)-propyl]-methyl-amine](/img/structure/B12108901.png)

